molecular formula C7H9ClN2 B13025717 1-(6-Chloropyridin-2-YL)-N-methylmethanamine

1-(6-Chloropyridin-2-YL)-N-methylmethanamine

Cat. No.: B13025717
M. Wt: 156.61 g/mol
InChI Key: DUNISPOJFXGSHQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-YL)-N-methylmethanamine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-2-YL)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

1-(6-Chloropyridin-2-YL)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridin-2-YL)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9ClN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3

InChI Key

DUNISPOJFXGSHQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CC=C1)Cl

Origin of Product

United States

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